![molecular formula C22H13F3N2O3 B2960882 4-(1,3-dioxoisoindol-2-yl)-N-[3-(trifluoromethyl)phenyl]benzamide CAS No. 313379-32-7](/img/structure/B2960882.png)
4-(1,3-dioxoisoindol-2-yl)-N-[3-(trifluoromethyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,3-dioxoisoindol-2-yl)-N-[3-(trifluoromethyl)phenyl]benzamide, also known as Compound 1, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications.
Scientific Research Applications
Antioxidative Potential and Green Synthesis
A study conducted by Milovanović et al. (2020) explored the green synthesis of benzamide-dioxoisoindoline derivatives, highlighting their antioxidative potential. This research is significant as it demonstrates the utility of these compounds in potentially mitigating oxidative stress within living cells, which is a critical factor in various chronic diseases. The compounds were synthesized using ultrasound irradiation in water, emphasizing an eco-friendly approach to chemical synthesis (Milovanović et al., 2020).
Advancements in Polyamide Synthesis
Research by Yokozawa et al. (2002) introduced a novel methodology for synthesizing well-defined aromatic polyamides, incorporating elements that could potentially relate to the structural functionality of 4-(1,3-dioxoisoindol-2-yl)-N-[3-(trifluoromethyl)phenyl]benzamide. This work is crucial for developing new materials with enhanced properties for various applications, including electronics and biomedical devices (Yokozawa et al., 2002).
Anti-Tubercular Applications
Nimbalkar et al. (2018) synthesized novel derivatives of benzamide and evaluated their anti-tubercular activity. This study indicates the potential application of such compounds in developing new treatments for tuberculosis, a significant global health challenge. The research also highlights the non-cytotoxic nature of these compounds, underscoring their safety profile (Nimbalkar et al., 2018).
Antiepileptic Activity
A study by Asadollahi et al. (2019) synthesized a series of N-aryl-2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamides and evaluated their antiepileptic activity. The findings suggest that certain compounds significantly increased seizure latency times in mice, comparable to the effects of standard antiepileptic drugs. This research opens new avenues for developing effective treatments for epilepsy (Asadollahi et al., 2019).
HIV Integrase Inhibition
Wadhwa et al. (2019) synthesized and tested novel derivatives of 3-(1,3-dioxoisoindolin-2-yl)-N-substituted phenyl benzamide for their ability to inhibit HIV-1 integrase. Several compounds demonstrated significant inhibition, presenting a new class of HIV-1 integrase inhibitors. This research contributes to the ongoing search for more effective HIV treatments (Wadhwa et al., 2019).
Mechanism of Action
Target of Action
The primary targets of the compound 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[3-(trifluoromethyl)phenyl]benzamide are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[3-(trifluoromethyl)phenyl]benzamide . These factors could include the pH and temperature of the environment, the presence of other molecules, and the specific characteristics of the target cells or tissues.
properties
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)-N-[3-(trifluoromethyl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13F3N2O3/c23-22(24,25)14-4-3-5-15(12-14)26-19(28)13-8-10-16(11-9-13)27-20(29)17-6-1-2-7-18(17)21(27)30/h1-12H,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSNNTFXIKZSNRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)NC4=CC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-dioxoisoindol-2-yl)-N-[3-(trifluoromethyl)phenyl]benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.